bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride
Overview
Description
Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride: is a chiral amine compound that features two naphthyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ®-1-(1-Naphthyl)ethylamine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Naphthyl ketones or naphthyl carboxylic acids.
Reduction: Naphthyl ethylamines.
Substitution: Naphthyl-substituted amines or amides.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.
Biochemical Studies: It is used in studies involving enzyme interactions and chiral recognition processes.
Industry:
Material Science: The compound is investigated for its role in the synthesis of chiral materials and polymers.
Agrochemicals: It is used in the development of chiral agrochemicals for enhanced efficacy and selectivity.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to changes in their activity or function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Bis((S)-1-(1-Naphthyl)ethyl)amine hydrochloride: The enantiomer of the compound with similar properties but opposite chirality.
1-(1-Naphthyl)ethylamine hydrochloride: A related compound with only one naphthyl group.
Naphthylmethylamine hydrochloride: A simpler analogue with a methyl group instead of an ethyl group.
Uniqueness: Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride is unique due to its dual naphthyl groups and chiral centers, which provide enhanced steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where high selectivity and efficiency are required.
Properties
IUPAC Name |
(1R)-1-naphthalen-1-yl-N-[(1R)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSHTRTZDHACX-JAXOOIEVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-39-9 | |
Record name | 312619-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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